molecular formula C12H13NO3 B8299437 6-nitro-2,2,3-trimethyl-2H-1-benzopyran

6-nitro-2,2,3-trimethyl-2H-1-benzopyran

Cat. No. B8299437
M. Wt: 219.24 g/mol
InChI Key: CVMGHSWESBQDGM-UHFFFAOYSA-N
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Patent
US05250547

Procedure details

A solution of 6-nitro-2,2,3-trimethyl-4-hydroxy-3,4-dihydro-2H-1-benzopyran (31.1 g, 0.131 mol) and p-toluenesulfonic acid (2.5 g, 0.013 mol) in toluene (875 ml) was refluxed for 18 hours, removing water with a Dean and Stark water separator. The cooled solution was washed with aqueous sodium bicarbonate solution and the organic phase separated. Solvent was removed under reduced pressure to give 30 g of 6-nitro-2,2,3-trimethyl-2H-1-benzopyran as an oil, 1H NMR (CDCl3): δ 1.45 (s, 6H) , 1.9 (s, 3H) , 6.15 (s, 1H), 6.8 (d, 1H), 7.8 (s, 1H), 8.0 (d,1H).
Quantity
31.1 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
875 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[O:12][C:11]([CH3:14])([CH3:13])[CH:10]([CH3:15])[CH:9](O)[C:8]=2[CH:17]=1)([O-:3])=[O:2].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[O:12][C:11]([CH3:13])([CH3:14])[C:10]([CH3:15])=[CH:9][C:8]=2[CH:17]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
31.1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(C(C(C(O2)(C)C)C)O)C1
Name
Quantity
2.5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
875 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
removing water with a Dean and Stark water separator
WASH
Type
WASH
Details
The cooled solution was washed with aqueous sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
the organic phase separated
CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC2=C(C=C(C(O2)(C)C)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: CALCULATEDPERCENTYIELD 104.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.